molecular formula C9H14N4O B12908959 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one CAS No. 647831-35-4

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one

Katalognummer: B12908959
CAS-Nummer: 647831-35-4
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: RINWZTOKXMDQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups and a pentenyl side chain. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pentenyl-substituted amine with a suitable pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pentenyl side chain.

    Reduction: Reduction reactions could target the pyrimidine ring or the side chain.

    Substitution: Amino groups on the pyrimidine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for compounds like 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the pentenyl side chain.

    5-(Pent-4-en-1-yl)pyrimidin-4(1H)-one: Lacks the amino groups.

    2,4,6-Triaminopyrimidine: Contains an additional amino group.

Uniqueness

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is unique due to the combination of its amino groups and pentenyl side chain, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

647831-35-4

Molekularformel

C9H14N4O

Molekulargewicht

194.23 g/mol

IUPAC-Name

2,4-diamino-5-pent-4-enyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-2-3-4-5-6-7(10)12-9(11)13-8(6)14/h2H,1,3-5H2,(H5,10,11,12,13,14)

InChI-Schlüssel

RINWZTOKXMDQGS-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCC1=C(N=C(NC1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.